Cas no 382-16-1 (3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane)
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane Chemical and Physical Properties
Names and Identifiers
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- 2-chloromethyl-1,1,1,3,3,3-hexafluoro-propane
- 3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane
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3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1929937-0.05g |
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane |
382-16-1 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1929937-0.1g |
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane |
382-16-1 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1929937-0.25g |
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane |
382-16-1 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1929937-0.5g |
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane |
382-16-1 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1929937-1.0g |
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane |
382-16-1 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1929937-2.5g |
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane |
382-16-1 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1929937-5.0g |
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane |
382-16-1 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1929937-10.0g |
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane |
382-16-1 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1929937-1g |
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane |
382-16-1 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1929937-5g |
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane |
382-16-1 | 5g |
$2858.0 | 2023-09-17 |
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane
Introduction to 3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane (CAS No. 382-16-1)
3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane, with the chemical formula C₄H₂ClF₆, is a fluorinated hydrocarbon that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 382-16-1, is characterized by its unique structural features, which include the presence of multiple fluorine atoms and a chlorine substituent. These elements contribute to its distinct chemical properties, making it a valuable intermediate in various synthetic applications.
The molecular structure of 3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane consists of a propane backbone with fluorine atoms and a chlorine atom strategically positioned to enhance reactivity. The trifluoromethyl group (CF₃) and the chloro group (Cl) are particularly noteworthy, as they influence the compound's interaction with other molecules. This makes it a versatile building block in organic synthesis, particularly in the development of fine chemicals and pharmaceuticals.
In recent years, the demand for fluorinated compounds has surged due to their advantageous properties in drug design and material science. Fluorine atoms are known for their ability to improve metabolic stability, lipophilicity, and binding affinity of molecules. Consequently, compounds like 3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane are increasingly being explored for their potential in medicinal chemistry.
One of the most compelling aspects of this compound is its role in synthesizing bioactive molecules. Researchers have leveraged its reactive sites to develop novel scaffolds for drug candidates. For instance, the presence of the chloro group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This flexibility is crucial in medicinal chemistry, where precise molecular modifications can significantly impact pharmacological activity.
The trifluoromethyl group is another key feature that enhances the utility of 3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane. This moiety is renowned for its ability to increase the metabolic stability of drug molecules by resisting oxidative degradation. Additionally, it can modulate pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These attributes make it an attractive component in the design of next-generation therapeutics.
Recent studies have highlighted the compound's potential in developing antiviral and anticancer agents. The unique electronic environment created by fluorine atoms can influence molecular interactions at the enzyme or receptor level. For example, fluorinated compounds have shown promise in inhibiting viral proteases and kinases by improving binding affinity. This has spurred interest in exploring derivatives of 3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane as lead compounds for antiviral therapies.
In addition to pharmaceutical applications, this compound finds utility in materials science. Fluorinated hydrocarbons are known for their low surface tension and high thermal stability, making them suitable for use in coatings and refrigerants. The incorporation of fluorine atoms can also enhance material properties such as durability and resistance to environmental factors.
The synthesis of 3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane involves multi-step organic reactions that require careful optimization. Advanced synthetic methodologies have been developed to achieve high yields and purity levels. Techniques such as catalytic hydrogenation and fluorination reactions are commonly employed to introduce the necessary functional groups. These synthetic strategies underscore the compound's importance as a precursor in industrial-scale production.
The safety profile of 3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane is another critical consideration. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation or unwanted reactions. Additionally, adequate ventilation and personal protective equipment (PPE) are essential when working with this compound.
In conclusion,3-chloro-1,1,1-trifluoro-2-(trifluoromethyl)propane(CAS No.382—16—l) is a multifaceted compound with significant applications in pharmaceuticals and materials science。 Its unique structural features make it a valuable intermediate in organic synthesis,while its fluorinated moieties contribute to enhanced drug-like properties。 As research continues to uncover new possibilities,this compound will undoubtedly remain at the forefront of chemical innovation。
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